molecular formula C9H7BrN2O2 B13887422 Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate CAS No. 1312697-72-5

Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B13887422
CAS No.: 1312697-72-5
M. Wt: 255.07 g/mol
InChI Key: UDAAHTRLAJOPIN-UHFFFAOYSA-N
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Description

Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 8 and a methyl ester group at position 4. Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 255.07 g/mol (). The bromine substituent enhances electrophilic reactivity, making it valuable in Suzuki coupling and other cross-coupling reactions for pharmaceutical synthesis. The ester group at position 5 contributes to solubility in organic solvents and serves as a handle for further derivatization.

Properties

CAS No.

1312697-72-5

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-6(10)8-11-4-5-12(7)8/h2-5H,1H3

InChI Key

UDAAHTRLAJOPIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C2=NC=CN12)Br

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyridine Derivatives with α-Haloketones or α-Haloesters

A common approach to synthesizing imidazo[1,2-a]pyridine derivatives, including methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate, involves the cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters such as ethyl 3-bromopyruvate. This method enables the formation of the fused imidazo ring system with substitution at the 8-position by bromine and ester functionality at the 5-position.

  • Step 1: Bromination of 2-aminopyridine
    2-Aminopyridine derivatives undergo electrophilic aromatic substitution with N-Bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) to selectively introduce a bromine atom at the 3-position of the pyridine ring. This yields 2-amino-3-bromopyridine intermediates.

  • Step 2: Cyclization with Ethyl 3-Bromopyruvate
    The brominated aminopyridines are then reacted with ethyl 3-bromopyruvate, which acts as an α-bromoester, under suitable conditions to promote cyclization forming the imidazo[1,2-a]pyridine core with an ester group at the 5-position and bromine at the 8-position. This step yields methyl or ethyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate derivatives.

  • Step 3: Hydrolysis and Further Functionalization
    The ester group can be hydrolyzed under basic conditions (e.g., NaOH) to yield the corresponding carboxylic acid, which can be subsequently modified by amidation or Suzuki-Miyaura coupling reactions for further derivatization.

Alternative Method: Condensation of 2-Amino-5-bromopyridine with Chloroacetaldehyde

Another reported method involves the condensation of 2-amino-5-bromopyridine with aqueous monochloroacetaldehyde under mildly alkaline conditions to form 6-bromoimidazo[1,2-a]pyridine derivatives, which can be adapted for the synthesis of 8-bromo-substituted analogs.

  • Reaction Conditions
    The reaction is carried out in aqueous or alcoholic solvents at temperatures between 25°C and 55°C for 2 to 24 hours. Alkali such as sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate is used to facilitate the reaction.

  • Workup and Purification
    After completion, the reaction mixture is concentrated, extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and subjected to rotary evaporation. The crude product is purified by recrystallization using ethyl acetate and normal hexane mixtures.

  • Advantages
    This method features mild reaction conditions, ease of operation, and yields products with high purity and stability.

Comparative Data Table of Preparation Methods

Parameter Method 1: NBS Bromination + Cyclization with Ethyl 3-Bromopyruvate Method 2: Condensation with Monochloroacetaldehyde
Starting Materials 2-Aminopyridine derivatives, NBS, ethyl 3-bromopyruvate 2-Amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution
Reaction Type Electrophilic aromatic substitution, cyclization Condensation under alkaline conditions
Solvents DMF for bromination; suitable solvents for cyclization Water, ethanol, methanol, or Virahol
Temperature Range Ambient to moderate temperatures 25°C to 55°C
Reaction Time Hours (varies by step) 2 to 24 hours
Alkali Base Not required for bromination; HBTU used in amidation steps Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate
Purification Chromatography, recrystallization Extraction, drying, rotary evaporation, recrystallization
Product Purity High, suitable for further functionalization High, stable product
Scalability Demonstrated in research-scale synthesis Suitable for scale-up due to mild conditions

Detailed Research Outcomes and Analysis

  • The NBS bromination followed by cyclization with ethyl 3-bromopyruvate is a well-established route providing regioselective bromination and efficient ring closure to yield this compound derivatives. This method allows further functionalization via hydrolysis and amidation, enabling the synthesis of diverse analogs useful in drug discovery.

  • The condensation of 2-amino-5-bromopyridine with monochloroacetaldehyde under alkaline conditions offers a simpler one-pot approach with mild reaction parameters, yielding high-purity 6-bromoimidazo[1,2-a]pyridine derivatives that can be adapted to 8-bromo analogs by appropriate substitution patterns on the starting aminopyridine. The use of common solvents and bases enhances the practicality of this method.

  • Both methods avoid the use of transition metals in the key cyclization step, aligning with recent trends in metal-free synthesis of imidazo[1,2-a]pyridines, which emphasize green chemistry and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the bromine atom .

Scientific Research Applications

Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound featuring a fused ring structure containing an imidazole and a pyridine moiety. It has a molecular formula of C9H7BrN2O2C₉H₇BrN₂O₂ and a molar mass of approximately 255.07 g/mol. The compound's structure includes a bromine atom at the 8th position and a carboxylate group at the 5th position, influencing its chemical reactivity and biological properties.

Potential Therapeutic Applications

  • Antimicrobial Properties Compounds in the imidazo[1,2-a]pyridine class, including this compound, have demonstrated effectiveness against various bacterial strains. Some imidazo[1,2-a]pyridine analogs exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
  • Anti-inflammatory Properties These compounds often exhibit anti-inflammatory properties.
  • Anticancer Properties this compound has demonstrated effectiveness against various cancer cell lines, suggesting potential therapeutic applications in medicine.

Interaction with Biological Systems
Interaction studies have shown that this compound interacts with specific molecular targets within biological systems. These interactions can modulate enzyme activities or inhibit specific pathways related to diseases such as cancer and bacterial infections.

Structural Similarity
Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Properties
Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylateBromine at the 6th positionDifferent substitution pattern affecting reactivity
Methyl 7-bromoimidazo[1,2-a]pyridine-6-carboxylateBromine at the 7th positionVariation in biological activity compared to methyl 8-bromo derivative
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylateChlorine instead of brominePotentially different antimicrobial properties

Mechanism of Action

The mechanism of action of Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and derivative of the compound. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate

  • Structure : Bromine at position 6, ester at position 5.
  • Molecular Weight : 255.07 g/mol (same as target compound).
  • Key Differences : The bromine’s position alters electronic distribution and steric effects. For instance, bromine at position 6 may hinder nucleophilic attack at adjacent positions compared to the 8-bromo isomer. This impacts reactivity in medicinal chemistry applications, such as binding to enzyme active sites.

Methyl imidazo[1,2-a]pyridine-5-carboxylate (HC-2502)

  • Structure : Lacks bromine; ester at position 5.
  • Molecular Weight : 177.17 g/mol (vs. 255.07 g/mol for the target compound).
  • Key Differences : Absence of bromine reduces molecular weight and electrophilicity, limiting utility in halogen-dependent reactions. However, the simpler structure may improve synthetic accessibility.

Methyl imidazo[1,2-a]pyridine-8-carboxylate (HC-2496)

  • Molecular Weight : 177.17 g/mol.
  • Position 8 esters may exhibit different metabolic stability compared to position 5 esters.

Functional Group Variations: Esters vs. Amines vs. Halides

8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride

  • Structure : Methyl group at position 5; bromine at position 8; hydrochloride salt.
  • Molecular Weight : 265.56 g/mol (free base: 229.06 g/mol).
  • Key Differences : The hydrochloride salt enhances aqueous solubility, while the methyl group (vs. ester) reduces steric bulk. This compound’s similarity score to the target is 0.94 , suggesting overlapping biological targets but differing pharmacokinetics.

Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Structure : Ethyl ester at position 2; methyl at position 5; bromine at position 6.
  • Molecular Weight : 299.13 g/mol .
  • Key Differences : The ethyl ester at position 2 may slow hydrolysis compared to methyl esters, prolonging metabolic half-life. The methyl group at position 5 could sterically hinder interactions with hydrophobic enzyme pockets.

8-Bromoimidazo[1,2-a]pyridin-7-amine

  • Structure : Amine at position 7; bromine at position 7.
  • Molecular Weight : 212.05 g/mol .
  • Key Differences : The amine group introduces basicity and hydrogen-bonding capacity, favoring interactions with acidic residues in proteins. However, lack of an ester limits versatility in prodrug design.

Halogenated Derivatives with Additional Substituents

8-Bromo-6-chloroimidazo[1,2-a]pyridine

  • Structure : Bromine at position 8; chlorine at position 6.
  • Molecular Weight : 247.48 g/mol .
  • However, reduced solubility may limit bioavailability.

6,8-Dibromoimidazo[1,2-a]pyridine

  • Structure : Bromine at positions 6 and 8.
  • Molecular Weight : 305.89 g/mol .
  • Key Differences : Increased steric hindrance and reactivity, suitable for multi-step functionalization. The similarity score of 0.91 to the target compound suggests divergent applications in catalysis or material science.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate C₉H₇BrN₂O₂ 255.07 Br (8), COOCH₃ (5) High electrophilicity; versatile in coupling reactions
Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate C₉H₇BrN₂O₂ 255.07 Br (6), COOCH₃ (5) Altered steric effects; lower reactivity at position 8
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride C₈H₈BrN₂·HCl 265.56 Br (8), CH₃ (5), HCl salt Enhanced solubility; similarity score 0.94
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate C₁₁H₁₁BrN₂O₂ 299.13 Br (8), CH₃ (5), COOCH₂CH₃ (2) Slower ester hydrolysis; increased lipophilicity
8-Bromo-6-chloroimidazo[1,2-a]pyridine C₇H₄BrClN₂ 247.48 Br (8), Cl (6) Dual halogenation; high reactivity

Biological Activity

Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction studies, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring structure with a bromine atom at the 8th position and a carboxylate group at the 5th position. Its molecular formula is C9H7BrN2O2C_9H_7BrN_2O_2 with a molar mass of approximately 255.07 g/mol. This unique structure influences both its chemical reactivity and biological properties significantly.

Biological Activities

Research indicates that compounds within the imidazo[1,2-a]pyridine class, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties : Initial studies have shown effectiveness against various bacterial strains. The compound's structure suggests potential interactions with bacterial enzymes or pathways critical for survival.
  • Anti-inflammatory Effects : There is evidence to suggest that derivatives of this compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or pathways.
  • Anticancer Activity : Similar compounds have demonstrated activity against several cancer cell lines. The mechanism may involve the inhibition of specific protein kinases or other molecular targets associated with cancer progression .

While specific mechanisms for this compound are still under investigation, it is hypothesized that the compound interacts with key protein targets within biological systems. This interaction could modulate enzyme activities or inhibit pathways related to diseases such as cancer and bacterial infections. Further studies are necessary to elucidate these interactions and their implications for therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylateBromine at the 6th positionDifferent substitution pattern affecting reactivity
Methyl 7-bromoimidazo[1,2-a]pyridine-6-carboxylateBromine at the 7th positionVariation in biological activity compared to methyl 8-bromo derivative
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylateChlorine instead of brominePotentially different antimicrobial properties

This table highlights how variations in substitution can lead to differences in biological activity and reactivity profiles among related compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazopyridine derivatives:

  • Antibacterial Activity : A study demonstrated that derivatives exhibited significant antibacterial effects against resistant strains of bacteria. This compound was included in assays that revealed its potential as an antimicrobial agent .
  • Cancer Cell Line Studies : In vitro assays showed that certain derivatives inhibited proliferation in various cancer cell lines. The specific mechanism appeared to involve apoptosis induction and cell cycle arrest at different phases.
  • Inflammation Modulation : Research indicated that some compounds could reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .

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